Computed Lipophilicity (XLogP3-AA) Comparison: Increased logP Confers Distinct Physicochemical Profile for Membrane Penetration and Metabolic Stability Tuning
The target compound exhibits a computed XLogP3-AA value of 1.8, which is approximately 1.0 log unit higher than that of the unsubstituted 6-(morpholin-4-yl)pyridine-3-carbaldehyde (XLogP3-AA ≈ 0.8), as calculated by the same algorithm [1][2]. This difference is primarily attributable to the ethyl and methyl substituents on the morpholine ring and indicates a substantial shift in lipophilicity that can influence passive membrane permeability, plasma protein binding, and cytochrome P450-mediated metabolism.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 6-(Morpholin-4-yl)pyridine-3-carbaldehyde: XLogP3-AA ≈ 0.8 |
| Quantified Difference | ~1.0 log unit increase |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A 1.0 log unit increase in XLogP3-AA corresponds to a potential 10-fold change in partition coefficient, which can significantly alter a compound’s absorption, distribution, and clearance profile, making this building block more suitable for programs targeting intracellular or CNS-penetrant candidates.
- [1] PubChem Compound Summary for CID 80636794, 6-(5-Ethyl-2-methylmorpholin-4-yl)pyridine-3-carbaldehyde. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 2776932, 6-(morpholin-4-yl)pyridine-3-carbaldehyde. National Center for Biotechnology Information (2026). View Source
